5-Methoxythiochroman-3-amine
Overview
Description
5-Methoxy-thiochroman-3-ylamine is a heterocyclic organic compound with the molecular formula C10H13NOS. It is a derivative of thiochroman, featuring a methoxy group at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-thiochroman-3-ylamine typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 5-position using reagents like methyl iodide in the presence of a base.
Amination at the 3-Position: The amine group can be introduced through a nucleophilic substitution reaction, where a suitable amine source reacts with a leaving group at the 3-position.
Industrial Production Methods
Industrial production methods for 5-Methoxy-thiochroman-3-ylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-thiochroman-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-thiochroman-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its optoelectronic properties, making it a candidate for organic electronic devices.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Methoxy-thiochroman-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-thiochroman-3-ylamine: Similar structure but with the methoxy group at the 6-position.
5-Methoxy-thiochroman-4-ylamine: Similar structure but with the amine group at the 4-position.
Uniqueness
5-Methoxy-thiochroman-3-ylamine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. This positioning affects its reactivity, binding affinity, and overall functionality compared to its analogs .
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYRUKJTFFASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(CSC2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559025 | |
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109140-19-4 | |
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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